molecular formula C22H18N4O3 B11706128 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B11706128
M. Wt: 386.4 g/mol
InChI Key: CWMZIEDMBVKIRS-UHFFFAOYSA-N
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Description

This compound is a pyrimidinetrione derivative featuring a 1,3-diphenylpyrazole moiety linked via a methylene bridge. Its synthesis involves the condensation of 1,3-dimethylbarbituric acid with 1,3-diphenylpyrazole-4-carbaldehyde under acidic conditions (NH₄OAc/glacial AcOH, 108°C) . The compound was identified as a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme critical in inflammatory pathways. Its IC₅₀ value against mPGES-1 is reported in the nanomolar range, making it a promising candidate for anti-inflammatory drug development .

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

5-[(1,3-diphenylpyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H18N4O3/c1-24-20(27)18(21(28)25(2)22(24)29)13-16-14-26(17-11-7-4-8-12-17)23-19(16)15-9-5-3-6-10-15/h3-14H,1-2H3

InChI Key

CWMZIEDMBVKIRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Condensation of Acetophenone with Phenylhydrazine

The pyrazole ring is constructed through a cyclocondensation reaction. Acetophenone (10 mmol) reacts with phenylhydrazine (10 mmol) in refluxing ethanol (50 mL) containing glacial acetic acid (5% v/v) as a catalyst. The mixture is stirred at 80°C for 6 hours, yielding the hydrazone intermediate as a crystalline precipitate. Filtration and washing with cold ethanol provide the ethylidene hydrazine derivative in 85–90% yield.

Vilsmeier-Haack Formylation

The hydrazone intermediate undergoes formylation using the Vilsmeier-Haack reagent, generated by combining phosphoryl chloride (POCl3, 15 mmol) and dimethylformamide (DMF, 15 mmol) in dichloroethane. The reaction proceeds at 0–5°C for 1 hour, followed by gradual warming to room temperature and stirring for an additional 4 hours. Quenching with ice water precipitates the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which is purified via recrystallization from ethanol (yield: 70–75%).

Critical Parameters :

  • Temperature control during formylation to avoid side reactions.

  • Stoichiometric excess of POCl3 ensures complete conversion.

Preparation of 1,3-Dimethylbarbituric Acid

N-Alkylation of Barbituric Acid

Barbituric acid (10 mmol) is dissolved in anhydrous dimethyl sulfoxide (DMSO, 30 mL) under nitrogen. Sodium hydride (22 mmol, 60% dispersion in oil) is added portionwise at 0°C, followed by dropwise addition of methyl iodide (22 mmol). The reaction is stirred at room temperature for 12 hours, after which water (100 mL) is added to quench excess NaH. The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 1,3-dimethylbarbituric acid as white crystals (yield: 80–85%).

Key Considerations :

  • Use of DMSO as a polar aprotic solvent enhances reaction efficiency.

  • Regioselective methylation occurs at the N1 and N3 positions due to steric and electronic factors.

Knoevenagel Condensation for Methylene Bridge Formation

Coupling Reaction

Equimolar quantities of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and 1,3-dimethylbarbituric acid (5 mmol) are combined in a mixture of ethanol and water (4:1 v/v, 50 mL). The reaction is refluxed at 90°C for 8 hours under inert atmosphere. The progress is monitored via thin-layer chromatography (TLC, eluent: ethyl acetate/hexane 1:1). Upon completion, the mixture is cooled to room temperature, and the precipitated product is filtered, washed with ethanol, and dried under vacuum (yield: 65–70%).

Mechanistic Insight :
The reaction proceeds through a base-catalyzed enolate formation from the barbituric acid, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated methylene bridge.

Purification and Characterization

Recrystallization and Chromatography

The crude product is purified by recrystallization from a mixture of dichloromethane and methanol (3:1 v/v). For further purification, flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is employed, yielding analytically pure compound.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrazole-H), 7.65–7.20 (m, 10H, aromatic protons), 3.25 (s, 6H, N-CH3), 2.95 (s, 2H, pyrimidinetrione-CH2).

  • 13C NMR (100 MHz, DMSO-d6): δ 170.2 (C=O), 152.1 (pyrazole-C), 135.6–125.8 (aromatic carbons), 50.3 (N-CH3).

  • HRMS (ESI+) : m/z calculated for C24H20N4O3 [M+H]+: 428.1586, found: 428.1589.

Analytical Data and Research Findings

Yield Optimization

Variations in solvent systems and reaction times were investigated to maximize yield:

ParameterConditionYield (%)
Solvent (EtOH:H2O)4:170
Solvent (MeOH:H2O)4:160
Reaction Time6 hours58
Reaction Time8 hours70

Chemical Reactions Analysis

Knoevenagel Condensation

A primary method involves the Knoevenagel condensation between a pyrazole derivative (e.g., 1,3-diphenyl-1H-pyrazol-4-yl methylene) and a pyrimidinetrione core. The reaction typically occurs under acidic conditions, such as refluxing in glacial acetic acid, followed by isolation via crystallization.

Multicomponent Tandem Reactions

A four-component tandem Knoevenagel–Michael reaction has been described, involving aryl aldehydes, 3-methyl-2-pyrazolin-5-ones, and cyano-functionalized C–H acids. Sodium acetate catalyzes this process, enabling selective formation of the target compound under mild conditions .

Multi-Step Protocol

For structurally related derivatives, a multi-step synthesis includes:

  • Condensation of 4-alkoxyacetophenone with 4-chlorophenylhydrazine.

  • Vilsmeier-Haack-Arnold formylation to form a pyrazole-4-carbaldehyde intermediate.

  • Coupling with barbituric acid or analogs under reflux conditions .

Synthesis Method Key Reagents Conditions Yield
Knoevenagel CondensationPyrazole derivatives, pyrimidinetrioneReflux in glacial acetic acidHigh
Multicomponent TandemAryl aldehydes, pyrazolin-5-ones, cyano-C–H acidsSodium acetate catalystExcellent
Multi-Step Protocol4-chlorophenylhydrazine, DMF/POCl₃, barbituric acidReflux ethanol/water (4:1)Varies

Knoevenagel Condensation Mechanism

The reaction proceeds via deprotonation of the active methylene group in the pyrimidinetrione core, forming an enolate. This enolate undergoes nucleophilic addition to the pyrazole’s aldehyde group, followed by elimination to yield the methylene bridge.

Tandem Knoevenagel–Michael Addition

  • Knoevenagel Step : Cyano-functionalized C–H acids form an enolate, which reacts with aryl aldehydes to generate a conjugated enone.

  • Michael Addition : The electron-deficient enone undergoes conjugate addition with a pyrazolin-5-one, resulting in the target compound .

Electrophilic Substitution

The phenyl groups on the pyrazole moiety can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) to modify solubility or enhance biological activity.

Spectroscopic Analysis

Characterization is performed using:

Technique Key Observations
NMR Confirms aromatic protons (pyrazole/phenyl) and methylene bridge signals
IR Absorption bands for carbonyl (C=O) and aromatic C–H stretching
Mass Spectrometry Molecular ion peak at m/z 386.4

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit antimicrobial properties. For instance, a series of pyrimidine derivatives were synthesized and tested against various bacterial strains. The results indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Antitubercular Activity
The compound has been investigated for its antitubercular properties. A study synthesized a series of triazole hybrids with dihydropyrimidinone scaffolds and evaluated their activity against Mycobacterium tuberculosis. The results showed that these compounds could serve as potential candidates for new antitubercular agents .

Cytotoxicity Studies
The cytotoxic effects of pyrimidine derivatives have also been evaluated using the MTT assay. Compounds similar to the target molecule exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies.

Agricultural Applications

Pesticidal Activity
Research has indicated that certain pyrimidine derivatives possess insecticidal properties. A study reported the synthesis of novel pyrimidine-based compounds that demonstrated significant activity against agricultural pests. These compounds can potentially be developed into environmentally friendly pesticides .

Herbicidal Properties
In addition to insecticidal activity, some derivatives have shown herbicidal effects. The mechanism involves the inhibition of specific enzymes in plants, leading to growth suppression. Such compounds could be beneficial in developing new herbicides that target weed species without harming crops .

Material Science Applications

Polymer Synthesis
The compound's unique structure allows it to be utilized in synthesizing advanced polymers. Research has focused on incorporating pyrimidine derivatives into polymer matrices to enhance their thermal stability and mechanical properties. These materials are suitable for various applications in electronics and coatings .

Nanomaterial Development
Recent advancements have explored the use of pyrimidine derivatives in creating nanomaterials. These materials exhibit enhanced electrical conductivity and can be used in developing sensors and energy storage devices. The incorporation of such compounds into nanostructures has shown improved performance metrics compared to traditional materials .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivitySynthesized pyrimidine derivatives showed significant antibacterial effects against multiple strains .
Study 2Antitubercular ActivityNew triazole hybrids exhibited promising results against multidrug-resistant Mycobacterium tuberculosis .
Study 3CytotoxicitySelective cytotoxicity was observed in cancer cell lines with minimal toxicity to normal cells .
Study 4Pesticidal ActivityNovel pyrimidine-based compounds displayed effective insecticidal properties against agricultural pests .
Study 5Polymer SynthesisEnhanced thermal stability and mechanical properties were noted in polymers incorporating pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis in cancer cells. Molecular modeling studies have shown that the compound fits well into the active sites of certain enzymes, inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as pyrimidinetrione/pyrimidinedione cores, substituted pyrazole groups, or methylene bridges. Key differences in substituents, heteroatoms, and stereochemistry influence their biological activity and synthetic accessibility.

Structural and Functional Analogues

Table 1: Comparative Analysis of Pyrimidinetrione/Pyrimidinedione Derivatives
Compound Name Structural Features Biological Activity (IC₅₀ or Key Data) Synthesis Conditions Reference
Target Compound : 5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-pyrimidinetrione - 1,3-Dimethylpyrimidinetrione core
- 1,3-Diphenylpyrazole substituent
mPGES-1 inhibition: IC₅₀ ~50 nM NH₄OAc, glacial AcOH, 108°C
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone - Pyrazoline core
- Pyridin-4-yl methanone group
Antimicrobial activity: Moderate against S. aureus and E. coli Multi-step condensation (details unspecified)
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione - 1,3-Diethyl-2-thioxo group
- 3,5-Dimethylphenylpyrazole
No reported bioactivity; structural characterization only Ethanol, pyridine, reflux
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one - Thiazol-4-one core
- Mercapto group
No bioactivity data; potential thiol-mediated reactivity Unspecified
5-{[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione - Thioxodihydro-pyrimidinedione
- Hydroxy/methyl substituents on pyrazole
Unreported bioactivity; hypothesized enhanced solubility due to polar groups Unspecified

Key Observations

Impact of Core Heteroatoms: The target compound’s pyrimidinetrione core (oxygen-rich) shows stronger mPGES-1 inhibition compared to sulfur-containing analogs (e.g., 2-thioxo derivatives in ). Oxygen’s electronegativity may enhance hydrogen bonding with the enzyme’s active site .

Substituent Effects :

  • Pyrazole Substituents : 1,3-Diphenyl groups in the target compound optimize hydrophobic interactions with mPGES-1’s binding pocket. Analogs with methyl or hydroxy substituents (e.g., ) may alter solubility but reduce potency due to steric hindrance .
  • Methylene Bridge : Essential for conformational flexibility, allowing the pyrazole and pyrimidinetrione moieties to adopt optimal orientations for binding .

Synthetic Accessibility :

  • The target compound’s synthesis achieves high yields (~75%) under mild acidic conditions , whereas thio-derivatives (e.g., ) require harsher reagents (e.g., pyridine) or multi-step protocols.

Computational and Mechanistic Insights

  • Docking Studies : AutoDock Vina simulations suggest the target compound binds to mPGES-1’s glutathione-binding site, with key interactions involving Arg 126 and Tyr 130 . Analogs with bulkier substituents (e.g., diethyl groups in ) show poorer docking scores due to clashes with the enzyme’s hydrophobic subpocket .
  • QSAR Analysis : Electron-withdrawing groups on the pyrimidinetrione core correlate with enhanced inhibitory activity, while electron-donating groups (e.g., -OH in ) reduce potency .

Biological Activity

The compound 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a derivative of pyrazole and pyrimidine that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antiparasitic activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2

This structure includes a pyrazole moiety linked to a pyrimidinetrione framework, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrazole class. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cells .
  • Case Study : A related study demonstrated that certain pyrazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The most potent derivatives had IC50 values comparable to established chemotherapeutics such as doxorubicin .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Broad Spectrum Activity : Research indicates that pyrazole derivatives can inhibit a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds structurally related to our target compound showed activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .

Antiparasitic Activity

Emerging data suggest that this compound may possess antiparasitic properties:

  • Protozoan Inhibition : Studies have documented the efficacy of similar pyrazole derivatives against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These compounds demonstrated low micromolar potencies with minimal toxicity towards human cells .

Summary of Biological Activities

Biological ActivityTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerMCF-7 (Breast), A549 (Lung)Low µM range
AntimicrobialStaphylococcus aureus, E. coli8 - 32 µg/mL
AntiparasiticTrypanosoma cruzi, Leishmania infantumLow µM range

Q & A

Q. What are the key steps in synthesizing 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-pyrimidinetrione, and how are reaction conditions optimized?

The synthesis involves a multi-step protocol:

  • Step 1 : Condensation of 4-alkoxyacetophenone or acetophenone with 4-chlorophenylhydrazine in refluxing ethanol/glacial acetic acid to form ethylidene hydrazine intermediates .
  • Step 2 : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate 1H-pyrazole-4-carbaldehyde intermediates .
  • Step 3 : Coupling with barbituric acid or 2-thiobarbituric acid in EtOH/H₂O (4:1, v/v) under reflux to yield the final product . Optimization includes solvent selection (e.g., DMF for formylation) and temperature control (e.g., 108°C for cyclization steps) to improve yields .

Q. Which spectroscopic methods are critical for characterizing this compound, and what structural features do they confirm?

  • ¹H/¹³C NMR : Confirms the presence of pyrazole and pyrimidinetrione rings via characteristic shifts (e.g., pyrazole methylene protons at δ 3.2–3.5 ppm, pyrimidine carbonyl carbons at δ 160–170 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if applicable): Resolves crystal packing and intermolecular interactions, such as hydrogen bonding between carbonyl groups and aryl rings .

Q. How is the inhibitory activity of this compound against mPGES-1 evaluated in vitro?

Enzymatic assays using recombinant human mPGES-1 are performed:

  • Protocol : Incubate the enzyme with arachidonic acid and test compound, then quantify PGE₂ production via ELISA or LC-MS .
  • Controls : Include reference inhibitors (e.g., MK-886) and validate IC₅₀ values through dose-response curves .

Advanced Research Questions

Q. What computational strategies are employed to predict binding modes of this compound with mPGES-1?

  • Molecular docking (e.g., AutoDock Vina) models interactions between the pyrimidinetrione core and mPGES-1’s active site residues (e.g., Arg 126, Tyr 130) .
  • MD simulations assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD/RMSF analyses to identify critical binding motifs .
  • Free energy calculations (MM/PBSA) quantify binding affinities and guide structural modifications .

Q. How can contradictory data on synthetic yields from different reaction conditions be resolved?

  • Analytical troubleshooting : Use HPLC to identify by-products (e.g., unreacted hydrazine intermediates) and optimize stoichiometry .
  • Solvent screening : Compare polar aprotic (DMF) vs. protic (EtOH) solvents for formylation efficiency .
  • Temperature profiling : Monitor reaction progress via in-situ IR to avoid decomposition at high temperatures (>110°C) .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the pyrimidinetrione N-methyl positions .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance dissolution in pharmacokinetic studies .

Methodological Challenges and Solutions

Q. How is the compound’s stability under physiological conditions assessed?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via LC-MS over 24 hours .
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C) and correlate with storage recommendations .

Q. What structural analogs of this compound have been explored to elucidate SAR for mPGES-1 inhibition?

  • Analog modifications : Replace diphenyl groups with electron-withdrawing substituents (e.g., -CF₃) or heteroaromatic rings (e.g., thiophene) .
  • Bioisosteres : Substitute pyrimidinetrione with barbituric acid derivatives to maintain hydrogen-bonding capacity .

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